molecular formula C18H14N2O4 B5767990 N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide

N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B5767990
M. Wt: 322.3 g/mol
InChI Key: IZABQXHILHZHDJ-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

    Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)

Major Products Formed

    Reduction: N-benzyl-5-(4-aminophenyl)furan-2-carboxamide

    Oxidation: 5-(4-nitrophenyl)furan-2,3-dione

    Substitution: Various N-substituted derivatives depending on the substituent used

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(4-aminophenyl)furan-2-carboxamide
  • 5-(4-nitrophenyl)furan-2-carboxylic acid
  • N-benzyl-5-(4-nitrophenyl)furan-2-carboxylate

Uniqueness

N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-12-13-4-2-1-3-5-13)17-11-10-16(24-17)14-6-8-15(9-7-14)20(22)23/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABQXHILHZHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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